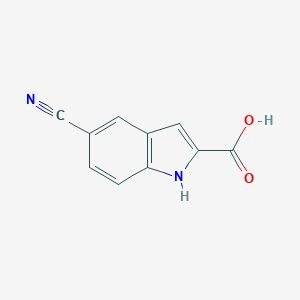
5-cyano-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including 5-cyano-1H-indole-2-carboxylic acid, often involves complex reactions that can include cyclization, acylation, and substitution processes. For example, the synthesis of related indole-2-carboxylic acid derivatives has been achieved through acylation followed by aldol condensation reactions, or through the conversion of acid to acid chloride followed by coupling with substituted anilines (Naik, Sharath, & Kumar, 2012). Another method involves the Dieckmann cyclization of various 2-[(carboxymethyl)amino]benzoic acid diesters yielding indole-2-carboxylic acid esters, indicating the versatility of synthetic approaches (Unangst, Connor, Stabler, & Weikert, 1987).
Molecular Structure Analysis
The molecular and crystal structures of indole-2-carboxylic acid (ICA) derivatives have been studied using techniques such as single crystal X-ray diffraction and spectroscopy. These studies have revealed that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds, with the carboxylic groups oriented perpendicularly to each other (Morzyk-Ociepa, Michalska, & Pietraszko, 2004). This indicates a stable and significant molecular arrangement conducive to further chemical reactions.
Chemical Reactions and Properties
Indole derivatives exhibit a range of chemical reactions, often facilitated by the presence of functional groups such as the cyano and carboxylic acid groups. For example, the electropolymerization of 5-cyanoindole leads to the formation of cyclic trimers, which further oxidize to form polymeric species (Mackintosh, Redpath, Jones, Langridge-Smith, & Mount, 1995). These reactions highlight the reactivity and potential applications of cyano and carboxylic acid functionalized indoles in polymer chemistry.
Physical Properties Analysis
The physical properties of indole-2-carboxylic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and medicinal chemistry. The detailed structural analysis through X-ray diffraction and spectroscopy provides insights into the stability and reactivity of these compounds.
Chemical Properties Analysis
Indole-2-carboxylic acid and its derivatives are more stable towards acidic and oxidative conditions than other indole compounds, yet they remain reactive at the 3-position. This stability, combined with the ease of decarboxylation, makes them valuable intermediates in organic synthesis. Their reactivity and stability are influenced by the substituents on the indole ring, which can lead to a variety of synthetic applications and chemical transformations (Murakami, 1987).
Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .
- Method : The investigation of novel methods of synthesis has attracted the attention of the chemical community .
- Results : The application of indole derivatives has attracted increasing attention in recent years .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Preparation of Anthranilic Acids
- Field : Organic Synthesis
- Application : 5-cyano-1H-indole-2-carboxylic Acid is used as a reactant for the preparation of anthranilic acids .
- Method : The preparation involves the use of bromamine-B oxidant and palladium chloride catalyst .
- Results : The result is the synthesis of anthranilic acids .
-
Synthesis of Indirubin Derivatives
-
Parallel Synthesis of Dihydroisoquinolines
- Field : Organic Chemistry
- Application : 5-cyano-1H-indole-2-carboxylic Acid is used as a reactant for the parallel synthesis of dihydroisoquinolines .
- Method : The synthesis involves a silver and L-proline co-catalyzed three-component coupling reaction .
- Results : The result is the synthesis of dihydroisoquinolines .
-
Preparation of PPARα/γ Dual Agonists
- Field : Pharmaceutical Sciences
- Application : 5-cyano-1H-indole-2-carboxylic Acid is used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .
- Method : The specific method of preparation is not mentioned .
- Results : The result is the synthesis of PPARα/γ dual agonists .
-
Chemoselective and Regioselective Preparation of Benzoyl Indoles
-
Preparation of 4,5-Dihydrocyclopenta [c]quinolines
- Field : Organic Chemistry
- Application : 5-cyano-1H-indole-2-carboxylic Acid is used as a reactant for the preparation of 4,5-dihydrocyclopenta [c]quinolines by palladium-catalyzed ring-expansion reaction alkynes, using O2 as the oxidant .
- Method : The preparation involves a palladium-catalyzed ring-expansion reaction of alkynes, using O2 as the oxidant .
- Results : The result is the synthesis of 4,5-dihydrocyclopenta [c]quinolines .
-
Preparation of Vinylindoles
- Field : Organic Chemistry
- Application : 5-cyano-1H-indole-2-carboxylic Acid is used as a reactant for the preparation of vinylindoles by hydroarylation of alkynes using indium bromide catalyst .
- Method : The preparation involves a hydroarylation of alkynes using an indium bromide catalyst .
- Results : The result is the synthesis of vinylindoles .
Safety And Hazards
The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-cyano-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUNIVIEFHPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428007 | |
| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-1H-indole-2-carboxylic Acid | |
CAS RN |
169463-44-9 | |
| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
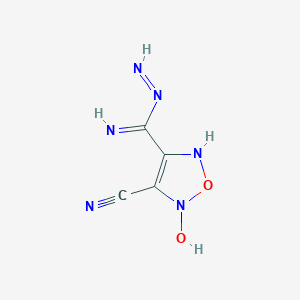
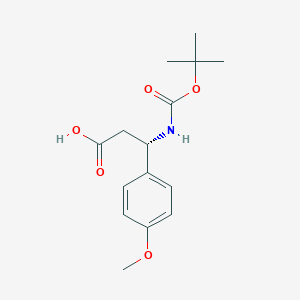
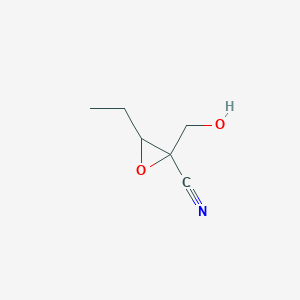
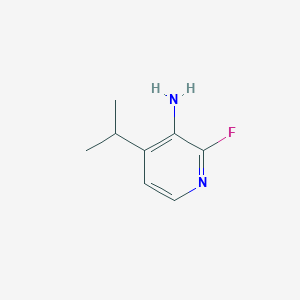
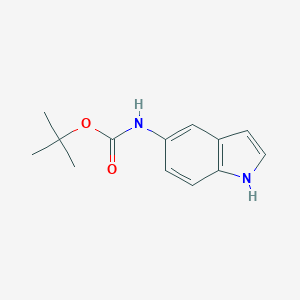
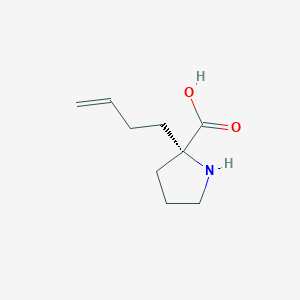
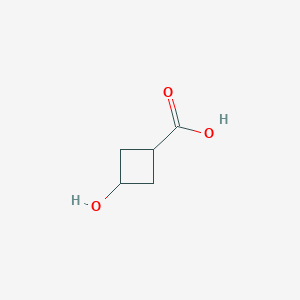
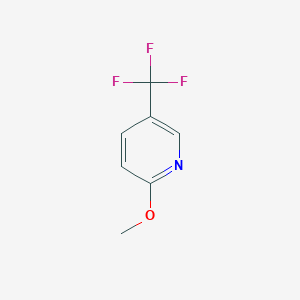
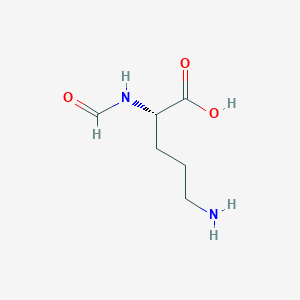
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
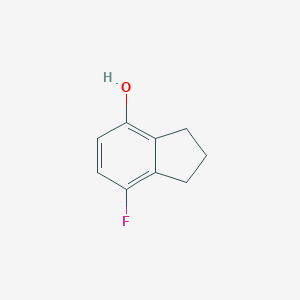
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
